4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

Description

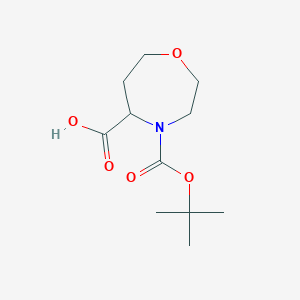

Structure

3D Structure

Properties

Molecular Formula |

C11H19NO5 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-5-carboxylic acid |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |

InChI Key |

FRDCKDXZSRACTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Lipase-Catalyzed Regioselective Lactamization

A recent innovative route involves enzymatic catalysis, which simplifies the formation of the oxazepane ring with high regio- and stereoselectivity. The key step is the lipase-catalyzed regioselective lactamization of amino diesters derived from methyl glycidate.

- Starting from methyl (2R)-glycidate, the amino diester intermediate is prepared through amino protection and esterification steps.

- Lipase enzyme catalyzes the regioselective cyclization, forming the seven-membered lactam ring.

- The reaction is performed in a rotating flow cell, facilitating enzyme recycling and simplifying work-up.

- N-Boc protection is then introduced to safeguard the amine group.

- Chemoselective reduction of the lactam using borane yields the Boc-protected oxazepane derivative.

- Final hydrolysis with lithium bromide and triethylamine in wet acetonitrile affords the target acid.

- High regioselectivity and stereocontrol.

- Mild reaction conditions.

- Reduced purification steps.

Reference:

- Lipase catalysis in oxazepane synthesis, detailed in Organic Process Research & Development (2014).

Conventional Multi-step Synthesis from Glycidates

This approach involves traditional organic transformations:

- Protection of amino groups in amino alcohols.

- Cyclization via nucleophilic attack on epoxide intermediates derived from glycidates.

- Ring expansion to form the seven-membered heterocycle.

- Introduction of the tert-butoxycarbonyl group via carbamate formation.

- Oxidation or hydrolysis steps to introduce the carboxylic acid functionality.

- Well-understood chemistry.

- Suitable for scale-up.

Stereoselective Synthesis Using Chiral Precursors

Chiral amino alcohols or glycidates are employed to ensure stereochemical fidelity at the 5-position:

- Starting with enantiomerically pure glycidates.

- Sequential protection, cyclization, and functionalization steps.

- Final deprotection yields the stereochemically pure acid.

Note: The stereochemistry (5S or 5R) is crucial for biological activity and is maintained through stereoselective reagents and conditions.

Data Table Summarizing Key Synthesis Parameters

Notes on Experimental Conditions and Considerations

- Reaction Environment: Many steps are performed under inert atmospheres to prevent oxidation.

- Temperature: Typically between room temperature to 80°C, depending on the step.

- Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.

- Protecting Groups: Boc protection is standard for amines; other groups like Fmoc can also be employed.

- Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are used to achieve high purity.

Summary and Outlook

The synthesis of 4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is a multifaceted process that benefits from both classical organic synthesis and modern enzymatic methods. Recent advances highlight the potential of lipase-catalyzed regioselective lactamization to streamline the process, improve yields, and enhance stereoselectivity. Conventional routes remain valuable for large-scale production, especially when chiral starting materials are employed to ensure stereochemical integrity.

Chemical Reactions Analysis

Amide Formation

The carboxylic acid moiety undergoes amide coupling with amines, a critical reaction for drug development. Typical conditions involve activating the carboxylic acid with coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole). For example:

This reaction is regioselective and proceeds in high yields (>80%) under mild conditions.

Lipase-Catalyzed Lactamization

A pivotal step in the compound’s synthesis involves lipase-catalyzed regioselective lactamization. The enzyme (e.g., Candida antarctica lipase B) facilitates the cyclization of amino diester intermediates into seven-membered lactams. Key features include:

| Parameter | Details | Source |

|---|---|---|

| Catalyst | Candida antarctica lipase B | |

| Reactor | SpinChem® rotating bed reactor | |

| Yield | 39% over seven steps | |

| Selectivity | Regioselective for oxazepane formation |

This method simplifies enzyme recycling and avoids harsh conditions that could degrade sensitive functional groups .

Ester Hydrolysis

The methyl ester group in intermediates undergoes hydrolysis to yield the carboxylic acid. A notable protocol uses LiBr and EtN in wet acetonitrile:

This step achieves near-quantitative conversion with minimal side reactions .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM):

Deprotection occurs rapidly at room temperature, preserving the oxazepane ring’s integrity.

Borane Reduction

The lactam carbonyl group is selectively reduced to a secondary amine using borane (BH) complexes:

This reaction is chemoselective, leaving the Boc group and carboxylic acid untouched .

Esterification and Functionalization

The carboxylic acid can be esterified using alcohols under Mitsunobu conditions or via acid-catalyzed Fischer esterification:

Yields exceed 70% when using dehydrating agents.

Key Functional Group Reactivity

Mechanistic Considerations

Scientific Research Applications

4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules. The oxazepane ring can also interact with biological targets, influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) 4-[(tert-Butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic Acid

- Key Differences: Incorporates a fused benzene ring, increasing aromaticity and rigidity compared to Boc-oxazepane’s flexible oxazepane core. Molecular Formula: C₁₅H₁₉NO₅ vs. Boc-oxazepane’s C₁₁H₁₉NO₅ . Molecular Weight: 293.32 g/mol vs. ~245.27 g/mol (estimated for Boc-oxazepane).

- Reduced solubility in polar solvents due to increased hydrophobicity.

(b) Fmoc-Protected 1,4-Oxazepane-5-carboxylic Acid Derivatives

- Key Differences :

- Synthetic Utility :

- Fmoc is preferred in peptide synthesis for orthogonal protection strategies, whereas Boc is ideal for acid-stable intermediates.

(c) (2R,5S)-4-((2-Amino-4-methoxyphenyl)sulfonyl)-2-phenyl-1,4-oxazepane-5-carboxylic Acid

Physicochemical and Application-Based Differences

- Solubility :

- Boc-oxazepane’s carboxylic acid group enhances water solubility, whereas the benzo-fused analog’s aromatic ring reduces polarity.

- Stability :

- Boc group deprotection under mild acid (TFA) contrasts with Fmoc’s base sensitivity, enabling sequential deprotection in multi-step syntheses.

- Applications: Boc-oxazepane: Intermediate in peptide-mimetic drug design, leveraging its heterocyclic core for bioavailability. Benzo-fused analog: Potential use in medicinal chemistry for targeting aromatic enzyme pockets.

Research Findings and Challenges

- Structural Characterization : Tools like HPLC-UV and ¹H NMR (δ = 7.58 ppm for aromatic protons in sulfonamide derivatives ) are critical for purity assessment. Crystallography (e.g., SHELX programs ) aids in resolving stereochemistry but is underutilized for Boc-oxazepane.

- Synthetic Challenges : Diastereomer separation remains a hurdle, with resin-based strategies offering partial solutions .

Biological Activity

4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid, also known as (5S)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid, is a compound with the molecular formula CHNO and a molecular weight of 245.28 g/mol. It has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

- IUPAC Name : (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-5-carboxylic acid

- CAS Number : 2165790-68-9

- Molecular Structure : The compound features a bicyclic structure that includes an oxazepane ring, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of drug design and synthesis. Its structural characteristics allow it to serve as a versatile building block in the synthesis of bioactive compounds.

The biological activity of this compound may be attributed to:

- Interaction with Biological Targets : The oxazepane ring can interact with various proteins and enzymes, potentially modulating their activity.

- Pro-drug Potential : The tert-butoxycarbonyl group may enhance the solubility and stability of the compound, allowing for improved bioavailability in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The oxazepane moiety was found to enhance membrane permeability, leading to increased efficacy against resistant strains.

- Anticancer Properties : Research has indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The structural modifications provided by the tert-butoxycarbonyl group appear to play a crucial role in enhancing cytotoxicity.

- Neuroprotective Effects : Preliminary findings suggest that compounds related to this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study Focus | Biological Activity | Key Findings |

|---|---|---|

| Antimicrobial | Effective against resistant bacterial strains | Enhanced membrane permeability |

| Anticancer | Induces apoptosis in cancer cells | Activation of caspase pathways |

| Neuroprotection | Reduces oxidative stress | Decreased inflammation in neuronal cells |

Q & A

Q. What are the recommended synthetic routes for introducing the tert-butoxycarbonyl (Boc) group into oxazepane derivatives?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For oxazepane scaffolds, protection of the secondary amine in 1,4-oxazepane-5-carboxylic acid can be achieved in anhydrous THF or DCM using catalytic DMAP or TEA as a base. Reaction monitoring via TLC or HPLC is critical to confirm completion, as overprotection or side reactions (e.g., esterification of the carboxylic acid) may occur .

Q. How can the purity of 4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid be validated?

Purity assessment requires a combination of analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities at 210–220 nm.

- NMR : Confirm structural integrity by verifying Boc-group protons (δ 1.2–1.4 ppm for tert-butyl) and oxazepane ring protons (δ 3.5–4.5 ppm).

- Melting Point : Cross-reference with literature values for Boc-protected analogs (e.g., 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid melts at 186.5–189.5°C, suggesting similar thermal stability for Boc-oxazepanes) .

Q. What precautions are necessary for handling Boc-protected oxazepane derivatives?

- Storage : Store under inert gas (Ar/N₂) at –20°C to prevent Boc-group cleavage by moisture.

- Workup : Avoid strongly acidic conditions (e.g., TFA) unless intentional deprotection is required.

- Safety : Use fume hoods due to potential release of tert-butanol or CO₂ during decomposition .

Advanced Research Questions

Q. How does steric hindrance from the Boc group influence the reactivity of 1,4-oxazepane-5-carboxylic acid in peptide coupling reactions?

The Boc group introduces steric bulk near the carboxylic acid, potentially reducing coupling efficiency. Optimization strategies include:

- Activating the carboxylic acid with HATU or EDCI/HOBt at 0–4°C to minimize racemization.

- Employing bulky coupling agents (e.g., DIC) to improve steric compatibility. Comparative studies with unprotected analogs (e.g., 4-Biphenylacetic acid, mp 156–160°C) show reduced reaction rates but higher regioselectivity in Boc-protected systems .

Q. What analytical methods resolve contradictions in reported melting points for Boc-protected heterocycles?

Discrepancies in melting points (e.g., 174–176°C vs. 186–189.5°C for Boc-piperazino benzoic acids ) may arise from polymorphism or varying purity. Advanced methods include:

- DSC (Differential Scanning Calorimetry) : Identifies polymorphic transitions or solvate formation.

- PXRD (Powder X-ray Diffraction) : Confirms crystalline phase uniformity.

- HPLC-MS : Detects trace impurities (e.g., deprotected intermediates) affecting thermal properties.

Q. How can computational modeling predict the stability of the oxazepane ring under varying pH conditions?

Density Functional Theory (DFT) calculations can model protonation states and ring-opening pathways. For example:

- At pH < 3, the Boc group may hydrolyze, destabilizing the oxazepane ring.

- At neutral pH, intramolecular H-bonding between the carboxylic acid and oxazepane oxygen enhances stability. Experimental validation via pH-dependent NMR (e.g., monitoring ring proton shifts) is recommended .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.